tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylmorpholine-4-carboxylate
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Overview
Description
Tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a methyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylmorpholine-4-carboxylate typically involves the reaction of a suitable morpholine derivative with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active morpholine derivative. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate .
- Tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylmorpholine-4-carboxylate .
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H21NO4 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-8-5-12(9(6-13)7-15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
LWNYLMYGGIAKJQ-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1CN([C@@H](CO1)CO)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(C(CO1)CO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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